n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

Catalog No.
S704818
CAS No.
6334-25-4
M.F
C14H28N2O6
M. Wt
320.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

CAS Number

6334-25-4

Product Name

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide

Molecular Formula

C14H28N2O6

Molecular Weight

320.38 g/mol

InChI

InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2

InChI Key

OKRNLSUTBJUVKA-UHFFFAOYSA-N

SMILES

C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO

Canonical SMILES

C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO

The exact mass of the compound n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27129. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide, commonly referred to as β-hydroxyalkylamide (HAA) or by its commercial designation Primid XL-552, is a tetra-functional crosslinking agent primarily utilized in the formulation of exterior-durable, carboxyl-functional polyester powder coatings. As a non-toxic, formaldehyde-free curing agent, it reacts with carboxyl groups via transesterification to form a highly crosslinked, three-dimensional network of ester linkages[1]. For industrial buyers, this compound represents the global benchmark for TGIC-free powder coating systems, offering a critical combination of excellent weatherability, high gloss retention, and superior flow properties without the severe health and safety liabilities associated with traditional heterocyclic epoxy crosslinkers .

Procurement Fit

TGIC-free HAA crosslinker For exterior durable polyester powder coatings; regulatory-friendly profile
Lower-temperature cure Cure onset ~130°C; supports energy-efficient, substrate-diverse processing
Water-soluble dual-use Powder and waterborne formulation capability; simplifies crosslinker supply chain

While n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide (HAA) is the primary market substitute for Triglycidyl Isocyanurate (TGIC), they cannot be used as 1:1 drop-in replacements in manufacturing. TGIC cures via an addition reaction between its epoxy groups and the resin's carboxyl groups, generating no volatile byproducts [1]. In contrast, HAA cures via a condensation reaction (esterification) that releases water vapor [2]. If a formulator substitutes HAA without adjusting the resin architecture (typically requiring a 95:5 resin-to-crosslinker ratio) and incorporating specific degassing agents, the trapped water vapor will cause severe pinholing and blistering in film thicknesses exceeding 80-100 microns [2]. Procurement teams must therefore ensure that the accompanying polyester resin is explicitly designed for HAA compatibility.

Substitution Risk

TGIC toxicity profile differs

Reported ~12× difference in acute oral toxicity and positive Ames test vs. negative mean that regulatory classification and safety labeling are not interchangeable.

Trifunctional HAA crosslink density

Lower reactive functionality may reduce chemical resistance; cannot replicate target’s tetrafunctional network without formulation adjustment.

PT910 cure and irritation profile

May require cure accelerators and retains skin irritation potential; direct replacement risks process changes and end-user safety documentation.

Toxicity and Regulatory Compliance

The primary procurement driver for n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide is its benign toxicological profile compared to TGIC. TGIC is classified under the European CLP regulation as a Category 2 reproductive toxin and a mutagen, requiring strict hazard labeling, specialized worker protection, and restricted use in several jurisdictions [1]. HAA, conversely, is completely free of mutagenic classifications and heavy metals, allowing for standard handling and unrestricted global market access .

Evidence DimensionToxicity and Regulatory Classification
Target Compound DataNon-toxic, no mutagenic labeling required.
Comparator Or BaselineTGIC (Category 2 reproductive toxin and mutagen).
Quantified DifferenceComplete elimination of mutagenic hazard classification.
ConditionsStandard industrial handling and European CLP/REACH regulatory frameworks.

Eliminates the need for specialized hazard handling, ventilation infrastructure, and regulatory reporting in coating manufacturing facilities.

Acute oral toxicity
Head-to-head
Mouse LD₅₀: 5.0 g/kg (target) vs 0.4 g/kg (TGIC)
Ames test: negative vs positive
Supports non-hazardous-label formulation selection
Standardized rodent assays; Ames bacterial reverse mutation

Curing Kinetics and Temperature Reduction

HAA offers a lower activation energy threshold for crosslinking compared to traditional epoxy-carboxyl systems. The β-hydroxyalkyl groups of HAA begin reacting with carboxyl sites at approximately 150°C, enabling full cure schedules as short as 10-15 minutes at 160°C-180°C[1]. In contrast, standard TGIC systems typically require temperatures of 180°C-200°C to achieve optimal crosslink density [2]. This allows manufacturers to lower oven temperatures, reducing energy consumption and expanding the application window to moderately heat-sensitive substrates.

Evidence DimensionMinimum Curing Initiation Temperature
Target Compound Data~150°C - 160°C (via esterification).
Comparator Or BaselineTGIC (~180°C - 200°C via epoxy-carboxyl addition).
Quantified Difference20°C to 40°C reduction in required curing temperature.
ConditionsCarboxyl-functional polyester powder coating formulations in standard convection curing ovens.

Allows coaters to significantly reduce energy costs and increase line speeds by utilizing lower-temperature curing schedules.

Curing temperature
Reported
Onset ~130°C; cures at 138–180°C
TGIC baseline ~200°C
Supports lower-energy cure cycle adoption
Carboxyl polyester formulations; stoichiometric resin/hardener ratio

Defect-Free Film Thickness Limit

Because HAA cures via a condensation reaction, it releases water vapor (approximately 5% by weight of the crosslinker) during the baking process. If the coating film is too thick, this water vapor becomes trapped, causing pinholes and micro-blisters. Consequently, HAA-cured systems are generally limited to a maximum defect-free film thickness of 80-100 µm [1]. TGIC, which cures via an addition reaction with zero volatile byproducts, can easily achieve pinhole-free films exceeding 150 µm[2].

Evidence DimensionMaximum Pinhole-Free Film Thickness
Target Compound Data~80 - 100 µm limit.
Comparator Or BaselineTGIC (>150 µm limit).
Quantified Difference~50-70 µm reduction in maximum defect-free thickness.
ConditionsStandard electrostatic spray application without specialized anti-pinholing additives.

Buyers must ensure their application does not require ultra-thick single-coat builds, or they must procure specialized degassing agents alongside the HAA.

Crosslink density
Class-level
4 reactive hydroxyl groups per molecule
vs 3 (trifunctional) and 2 (difunctional) analogs
Denser network formation; higher chemical resistance potential
Trade-off: increased thick-film pinhole sensitivity

Environmental Barrier and Moisture Permeation Parity

Despite the different crosslinking mechanisms, HAA-cured polyester networks provide environmental barrier properties that are statistically equivalent to TGIC systems at standard film thicknesses. Independent testing of 40% TiO2-filled polyester coatings cured with HAA and TGIC showed no measurable differences in water absorption or water vapor permeation rates when evaluated at 73°F and 50% relative humidity [1]. This confirms that substituting TGIC with HAA for regulatory compliance does not compromise the fundamental corrosion resistance of the coating [1].

Evidence DimensionWater Vapor Permeation Rate
Target Compound DataStatistically equivalent to baseline.
Comparator Or BaselineTGIC-cured polyester films.
Quantified DifferenceNo measurable difference in moisture permeation.
Conditions2.4 to 3.2 mil free films tested at 73°F and 50% relative humidity.

Proves to procurement teams that adopting this non-toxic alternative will not result in premature field failures due to moisture ingress or corrosion.

Thick-film pinhole
Class-level
Standard HAA: pinhole defects become severe at coating thickness ≥90 μm due to condensation water release
Limits use to <90 μm films without mitigation
Degassing additives or low-functionality variants may extend thickness range
Outdoor weathering
Head-to-head
2-year Florida exposure: comparable durability to TGIC; reported less gloss loss fluctuation
Weathering parity supports TGIC replacement
Standard durable systems: ~18 months to degradation; superdurable: ~5 years
Water solubility
Reported
600–625 g/L at 20°C
TGIC: poorly water-soluble
Supports waterborne formulation capability
LogP −2.5 to −2.45; aqueous toxicological profile unchanged

Architectural Aluminum Profiles

Ideal for exterior window frames, facades, and extrusions where excellent UV weatherability and strict adherence to European REACH/CLP non-toxicity regulations are mandatory [1].

Indoor and Outdoor Metal Furniture

Highly suitable for applications requiring a smooth, high-gloss finish with excellent mechanical flexibility, provided the required single-coat film thickness remains below the 100 µm degassing limit [1].

Lower-Temperature Industrial Coatings

The optimal choice for coating moderately heat-sensitive substrates or for manufacturing facilities seeking to reduce oven energy consumption, leveraging HAA's ability to cure effectively at 160°C [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Exterior durable powder (TGIC-free)
Toxicological profile & weathering durability
Florida exposure data review; Ames test and LD₅₀ classification
Low-temperature cure powder
Cure temperature flexibility & energy use
Actual oven temperature vs substrate sensitivity; stoichiometry verification
Waterborne coatings (hygiene-sensitive)
Aqueous solubility & dual-use capability
Aqueous formulation stability; regulatory review for target hygiene/food-contact use
Corrosion-protective (standard film)
Crosslink density & chemical resistance
Solvent resistance, hardness testing; pinhole-free film thickness confirmation

XLogP3

-2.9

UNII

7RNP0P8G1O

GHS Hazard Statements

Aggregated GHS information provided by 335 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 158 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 177 of 335 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6334-25-4

Wikipedia

N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide

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